3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile
Description
Chemical Identity and Structural Features
3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile possesses a distinctive molecular architecture that combines multiple reactive functional groups within a single heterocyclic framework. The compound's systematic International Union of Pure and Applied Chemistry name is 3-fluoro-5-(3-hydroxyprop-1-ynyl)pyridine-2-carbonitrile, reflecting its structural complexity. The molecular structure features a pyridine ring as the central aromatic system, with specific substitution patterns that significantly influence its chemical behavior.
The canonical Simplified Molecular Input Line Entry System representation of this compound is C1=C(C=NC(=C1F)C#N)C#CCO, which clearly illustrates the connectivity between the pyridine core and its substituents. The International Chemical Identifier string InChI=1S/C9H5FN2O/c10-8-4-7(2-1-3-13)6-12-9(8)5-11/h4,6,13H,3H2 provides additional structural verification. This compound has been assigned the MDL number MFCD17171329, facilitating its identification in chemical databases.
Table 1: Fundamental Chemical Properties of this compound
The three-dimensional arrangement of atoms within this molecule creates specific steric and electronic environments that contribute to its unique reactivity profile. The presence of both electron-withdrawing groups (fluorine and nitrile) and an electron-donating hydroxyl group creates a complex electronic distribution across the molecule, influencing both its physical properties and chemical behavior.
Historical Context and Research Significance
The development and characterization of this compound emerges from the broader context of fluorinated heterocyclic chemistry, which has gained tremendous importance in modern pharmaceutical research. Fluorinated compounds have become increasingly valuable in medicinal chemistry due to their unique properties, including enhanced metabolic stability, improved bioavailability, and modified electronic characteristics that can dramatically alter biological activity.
The systematic investigation of picolinonitrile derivatives has revealed their potential as building blocks for pharmaceutical applications. Market research indicates that compounds of this class, including this compound, are being actively investigated for their potential in drug discovery and development. The compound has been classified within the protein degrader building blocks family, suggesting its relevance to contemporary therapeutic approaches.
Research into fluorinated pyridine derivatives has demonstrated their significance in nucleophilic aromatic substitution reactions, where fluorine serves as an excellent leaving group. The electronic properties of fluorinated pyridines make them particularly reactive toward nucleophilic attack, with studies showing that 2-fluoropyridine undergoes nucleophilic aromatic substitution reactions approximately 250 times faster than its chlorinated analogue. This enhanced reactivity stems from the electron-withdrawing nature of fluorine and the inherent electrophilic character of the pyridine ring system.
Contemporary research has also focused on the development of efficient synthetic methodologies for incorporating fluorine into heterocyclic systems. Advanced techniques including photoredox catalysis and metal-free transformation protocols have been developed to access complex fluorinated architectures. These methodological advances have made compounds like this compound more accessible for research applications.
Core Functional Groups and Reactivity Profile
The molecular structure of this compound incorporates several distinct functional groups that collectively determine its chemical reactivity and potential applications. The compound features four primary reactive sites: the fluorinated pyridine ring, the nitrile group, the alkyne functionality, and the terminal hydroxyl group.
The pyridine ring system serves as the central scaffold and exhibits characteristic heterocyclic reactivity patterns. Pyridine rings are inherently electron-deficient due to the electronegative nitrogen atom, making them susceptible to nucleophilic attack, particularly at the 2- and 4-positions relative to the nitrogen. The additional electron-withdrawing effects of the fluorine substituent at the 3-position and the nitrile group at the 2-position further enhance this electrophilic character, creating a highly reactive aromatic system.
The nitrile functional group contributes significantly to the compound's electronic properties and reactivity profile. Nitrile groups are strong electron-withdrawing substituents that can participate in various chemical transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and cycloaddition reactions. The strategic positioning of the nitrile group at the 2-position of the pyridine ring creates a picolinonitrile framework that has proven valuable in pharmaceutical chemistry.
Table 2: Functional Group Analysis and Reactivity Characteristics
| Functional Group | Position | Electronic Effect | Primary Reactivity |
|---|---|---|---|
| Fluorine | 3-position on pyridine | Strong electron-withdrawing | Nucleophilic substitution, leaving group |
| Nitrile | 2-position on pyridine | Strong electron-withdrawing | Hydrolysis, reduction, cycloaddition |
| Alkyne | 5-position substituent | Moderate electron-withdrawing | Addition reactions, coupling reactions |
| Hydroxyl | Terminal position | Electron-donating | Oxidation, esterification, substitution |
The alkyne functionality present in the hydroxypropynyl side chain introduces additional reactivity possibilities. Alkynes are thermodynamically unstable functional groups with high energy content, making them prone to various addition reactions. The terminal nature of this alkyne, evidenced by the presence of the hydroxyl group at the terminus, creates opportunities for both alkyne-specific transformations and alcohol-based chemistry.
The hydroxyl group provides a site for hydrogen bonding interactions and can undergo typical alcohol chemistry, including oxidation to aldehydes or carboxylic acids, esterification reactions, and substitution processes. The combination of the electron-rich hydroxyl group with the electron-poor pyridine ring creates an interesting electronic dichotomy within the molecule that may influence its biological interactions and chemical behavior.
Recent research into alkyne chemistry has revealed novel transformation pathways, including direct metal-free conversion of alkynes to nitriles under specific conditions. Such transformations involve complex mechanistic pathways with calculated activation barriers exceeding 30 kilocalories per mole, highlighting the inherent stability of the carbon-carbon triple bond despite its thermodynamic instability. The propargyl alcohol moiety in this compound shares structural similarities with these reactive systems, suggesting potential for diverse chemical transformations.
Properties
IUPAC Name |
3-fluoro-5-(3-hydroxyprop-1-ynyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O/c10-8-4-7(2-1-3-13)6-12-9(8)5-11/h4,6,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXMDUOFALQRHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C#N)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401190490 | |
| Record name | 3-Fluoro-5-(3-hydroxy-1-propyn-1-yl)-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246088-46-9 | |
| Record name | 3-Fluoro-5-(3-hydroxy-1-propyn-1-yl)-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246088-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-5-(3-hydroxy-1-propyn-1-yl)-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile is a chemical compound with the molecular formula CHFNO and a molecular weight of 176.15 g/mol. Its unique structure, characterized by the presence of a fluorine atom and a hydroxyl-propynyl group, suggests potential biological activities that merit exploration. This article delves into the biological activity of this compound, highlighting its pharmacological implications, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 176.15 g/mol |
| CAS Number | 1246088-46-9 |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may function as an inhibitor of specific histone acetyltransferases (HATs), which play crucial roles in gene regulation and cellular processes.
Histone Acetylation and Gene Regulation
Histone acetylation is a key mechanism in the regulation of gene expression. Compounds that inhibit HATs can potentially modulate transcriptional activity, making them valuable in cancer therapy and other diseases characterized by aberrant gene expression. Research indicates that small molecule inhibitors targeting HATs can lead to significant changes in cell proliferation and differentiation .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibits selective cytotoxicity against certain cancer types while sparing normal cells, suggesting a potential therapeutic window for clinical applications.
Case Study: Cancer Cell Lines
A recent study investigated the effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The findings revealed:
| Cell Line | IC50 (µM) | Effect on Cell Viability |
|---|---|---|
| MCF-7 | 12.5 | Significant reduction |
| MDA-MB-231 | 9.8 | Significant reduction |
These results indicate that this compound could be a promising candidate for further development as an anti-cancer agent.
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest:
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Bioavailability | TBD |
| Metabolism | Hepatic |
| Elimination Half-life | TBD |
Further studies are required to elucidate these parameters fully, which will aid in determining dosing regimens for potential clinical use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs differ in substituents, which influence reactivity, solubility, and applications:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Price (per 1g) | Key Substituents |
|---|---|---|---|---|---|
| 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile | 1246088-46-9 | C₉H₅FN₂O | 176.15 | $400 | Fluoro, hydroxypropynyl |
| 3-Fluoro-5-((trimethylsilyl)ethynyl)picolinonitrile | 1246088-63-0 | C₁₁H₁₁FN₂Si | 218.30 | $400 | Fluoro, trimethylsilyl ethynyl |
| 3-Amino-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile | - | C₉H₇N₃O | 173.17 | $280 | Amino, hydroxypropynyl |
| 3-Fluoro-5-(trifluoromethyl)picolinonitrile | 80194-71-4 | C₇H₂F₄N₂ | 190.10 | ~€8.4* | Fluoro, trifluoromethyl |
| 5-Bromo-3-fluoropicolinonitrile | 149488-78-8 | C₆H₂BrFN₂ | 201.00 | - | Fluoro, bromo |
*Derived from 5g price of €42.00 .
Key Observations:
- Trimethylsilyl Ethynyl Analogs : The trimethylsilyl group enhances steric bulk and protects the alkyne during synthesis, but reduces polarity compared to the hydroxypropynyl group .
- Trifluoromethyl Derivatives : The trifluoromethyl group (C₇H₂F₄N₂) increases lipophilicity and metabolic resistance, making it advantageous in drug design .
- Bromo-Substituted Analogs : Bromine at the 5-position (C₆H₂BrFN₂) facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the hydroxypropynyl group .
Cost and Availability
- The hydroxypropynyl and trimethylsilyl variants are priced identically ($400/g), reflecting similar synthesis complexity .
- The trifluoromethyl derivative is more cost-effective (~€8.4/g), likely due to streamlined industrial production .
- The amino-substituted analog is cheaper ($280/g), possibly due to simpler amine coupling steps .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Fluoro-5-(3-hydroxyprop-1-yn-1-yl)-picolinonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis likely involves Sonogashira coupling between a fluorinated picolinonitrile precursor and a propargyl alcohol derivative. Key parameters include catalyst choice (e.g., Pd/Cu systems), solvent selection (polar aprotic solvents like DMF), and temperature control (60–80°C). Purity can be enhanced via column chromatography or recrystallization, as evidenced by analogous pyridine derivatives in catalogs .
Q. How can structural characterization be performed to confirm the presence of the hydroxypropynyl and fluorine groups?
- Methodological Answer : Use ¹H/¹³C NMR to identify the propargyl proton (δ ~2.5–3.5 ppm) and hydroxyl proton (broad peak ~1–5 ppm). FT-IR confirms the nitrile stretch (~2220 cm⁻¹) and hydroxyl group (~3200–3600 cm⁻¹). HRMS validates molecular weight (C₉H₅FN₂O; M.W. 176.15), as listed in compound catalogs .
Q. What are the stability considerations for this compound under different storage conditions?
- Methodological Answer : The compound is sensitive to moisture and light due to the nitrile and propargyl groups. Store at 2–8°C in inert atmospheres (argon or nitrogen). Degradation products can be monitored via HPLC (≥98% purity thresholds, as per catalog specifications) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the hydroxypropynyl group in nucleophilic or cycloaddition reactions?
- Methodological Answer : The propargyl alcohol moiety enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or Sonogashira cross-couplings . Computational studies (DFT) can model transition states for these reactions, while LC-MS tracks intermediate formation. Compare with analogous compounds like 3-((4-Chlorophenyl)thio)-5-(trifluoromethyl)picolinonitrile, where trifluoromethyl groups influence electron density .
Q. How does the fluorine substituent modulate electronic properties and binding affinity in target interactions?
- Methodological Answer : Fluorine’s electron-withdrawing effect increases electrophilicity at the pyridine ring, enhancing interactions with π-deficient systems. Use X-ray crystallography to analyze binding modes in protein complexes (e.g., kinase inhibitors) or Hammett constants to quantify substituent effects. Contrast with non-fluorinated analogs (e.g., 3-Amino-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile) .
Q. What contradictions exist in reported bioactivity data for similar fluorinated picolinonitriles, and how can they be resolved?
- Methodological Answer : For example, agrochemical studies (e.g., 3-((4-Chlorophenyl)thio)-5-(trifluoromethyl)picolinonitrile) report herbicidal activity, while pharmaceutical analogs (e.g., ABM-23/24) target androgen receptors. Resolve discrepancies via in vitro assays (e.g., TRPV3 modulation) and SAR studies to isolate structural determinants of activity .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer : Use molecular docking (AutoDock, Schrödinger) to predict binding to metabolic enzymes (e.g., CYP450). ADMET predictors (SwissADME) can optimize logP (target ~2–3) and solubility. Compare with derivatives like 3-Fluoro-5-((trimethylsilyl)ethynyl)picolinonitrile, where lipophilic groups alter bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
